Silver(1+), diammine-, nitrate

Catalog No.
S15292534
CAS No.
23606-32-8
M.F
AgH6N3O3
M. Wt
203.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(1+), diammine-, nitrate

CAS Number

23606-32-8

Product Name

Silver(1+), diammine-, nitrate

IUPAC Name

silver;azane;nitrate

Molecular Formula

AgH6N3O3

Molecular Weight

203.93 g/mol

InChI

InChI=1S/Ag.NO3.2H3N/c;2-1(3)4;;/h;;2*1H3/q+1;-1;;

InChI Key

HAAYBYDROVFKPU-UHFFFAOYSA-N

Canonical SMILES

N.N.[N+](=O)([O-])[O-].[Ag+]

Silver(1+), diammine-, nitrate, commonly referred to as silver diamine nitrate, is a coordination compound with the chemical formula Ag NH3 2NO3\text{Ag NH}_3\text{ }_2\text{NO}_3. In this compound, silver ions are coordinated with two ammonia molecules and a nitrate ion. This complex is notable for its stability and solubility in water, which makes it useful in various applications, particularly in dentistry and materials science. The compound exhibits unique properties due to the presence of silver ions, which possess antimicrobial activity, and ammine ligands that enhance its stability.

. A key reaction involves its formation from silver nitrate and ammonium hydroxide:

AgNO3+2NH4OH[Ag NH3 2]NO3+2H2O\text{AgNO}_3+2\text{NH}_4\text{OH}\rightarrow [\text{Ag NH}_3\text{ }_2]\text{NO}_3+2\text{H}_2\text{O}

In this reaction, silver nitrate reacts with ammonium hydroxide to form silver diamine nitrate and water. Additionally, silver diamine nitrate can react with other agents to release silver ions, which can further participate in reactions leading to the formation of silver chloride when exposed to chloride ions:

[Ag NH3 2]NO3+ClAgCl+NH4++NO3[\text{Ag NH}_3\text{ }_2]\text{NO}_3+\text{Cl}^-\rightarrow \text{AgCl}+\text{NH}_4^++\text{NO}_3^-

Silver diamine nitrate exhibits significant antimicrobial properties due to the presence of silver ions. These ions can disrupt bacterial cell walls and interfere with cellular metabolism. Studies have shown that silver diamine nitrate is effective against a range of cariogenic bacteria, including Streptococcus mutans. Its application in dentistry has been linked to the remineralization of demineralized dentin and enamel, making it a valuable agent in preventing and treating dental caries.

In vitro studies have indicated that while the cytotoxicity of silver diamine nitrate is comparable to that of silver diamine fluoride, it may promote mineral precipitation similarly, contributing to its effectiveness in dental applications .

The synthesis of silver diamine nitrate typically involves the reaction between silver nitrate and ammonium hydroxide. This reaction is performed under controlled conditions to ensure complete conversion and stability of the product. The following steps outline a general synthesis method:

  • Preparation of Solutions: Dissolve an appropriate amount of silver nitrate in distilled water.
  • Addition of Ammonium Hydroxide: Slowly add ammonium hydroxide solution to the silver nitrate solution while stirring.
  • Formation of Silver Diamine Nitrate: Monitor the reaction until no further precipitate forms, indicating complete reaction.
  • Isolation: The resulting solution can be concentrated by evaporation or crystallization methods to isolate pure silver diamine nitrate.

Silver diamine nitrate has several applications:

  • Dental Care: It is primarily used as a topical agent for treating dental caries and hypersensitivity due to its antimicrobial properties.
  • Material Science: It serves as a precursor for synthesizing other silver compounds and nanoparticles.
  • Antimicrobial Coatings: Its ability to release silver ions makes it suitable for applications in coatings that require antibacterial properties.

Research has focused on the interactions between silver diamine nitrate and biological tissues, particularly in dental applications. Studies indicate that it promotes mineral precipitation in demineralized dentin, enhancing remineralization processes . Additionally, interaction studies have shown that it effectively occludes dentinal tubules, which can reduce sensitivity.

The cytotoxic effects of silver diamine nitrate on dental pulp cells have been assessed, revealing that while it does exhibit some cytotoxicity, this is comparable to other agents like silver diamine fluoride . This suggests a balance between therapeutic benefits and potential risks.

Several compounds are chemically similar to silver diamine nitrate. Here are some notable examples:

Compound NameChemical FormulaUnique Properties
Silver NitrateAgNO3Highly soluble; used primarily as an antiseptic
Silver Diamine FluorideAg(NH3)2FCombines fluoride's remineralization with antimicrobial effects; used in dental care
Silver Ammonium NitrateAg(NH4)NO3Less stable than diammine forms; used in various chemical syntheses

Uniqueness of Silver Diamine Nitrate: Unlike other compounds such as silver nitrate or silver fluoride, silver diamine nitrate combines both ammonia coordination and antimicrobial properties effectively. This combination enhances its stability and efficacy in biological applications, particularly in dentistry.

Ligand Design Strategies for Enhanced Stability in Aqueous Media

The stability of diammine silver(I) nitrate in aqueous media hinges on the ligand exchange dynamics between ammonia and water molecules. Silver(I) ions in solution exist predominantly as the tetrahedral aqua complex [Ag(H₂O)₄]⁺, but ammonia displaces water ligands due to its stronger Lewis basicity. Density functional theory (DFT) calculations demonstrate that each ammonia ligand replaces two water molecules, reducing the overall solvation energy and increasing complex stability. This displacement is quantified by the equilibrium constant for the reaction:

$$
\text{Ag(H₂O)₄⁺ + 2 NH₃ ⇌ [Ag(NH₃)₂]⁺ + 4 H₂O} \quad K = 1.7 \times 10^3 \quad \text{}
$$

The high formation constant ($$K_f = 1.7 \times 10^3$$) reflects the thermodynamic preference for ammonia coordination. Entropic contributions further stabilize the complex, as the release of four water molecules increases system disorder. Ligand design strategies prioritize ammonia’s small size and strong σ-donor capacity, which minimize steric hindrance and maximize d-orbital overlap with silver’s 4d¹⁰ configuration.

Table 1: Stability Constants of Silver(I) Complexes

LigandLog $$K_f$$Coordination Geometry
NH₃3.23Linear
H₂O0.91Tetrahedral
CN⁻21.1Linear
SCN⁻7.57Linear

Data adapted from stability constant studies.

Comparative Analysis of Synthetic Routes: Ammoniacal vs. Non-ammoniacal Approaches

Industrial synthesis of diammine silver(I) nitrate predominantly employs ammoniacal methods due to their scalability and high yields. A standard protocol involves dissolving silver nitrate in aqueous ammonia, where the reaction proceeds as:

$$
\text{AgNO₃ + 2 NH₃ → [Ag(NH₃)₂]NO₃} \quad \text{}
$$

Excess ammonia ($$>$$2 equivalents) ensures complete ligand substitution, achieving yields exceeding 95%. Non-ammoniacal routes, such as using glucose or iron chips as reductants, generate metallic silver intermediates that subsequently react with nitric acid and ammonia. While these methods avoid ammonia’s volatility, they introduce impurities (e.g., residual glucose) that complicate purification.

Table 2: Synthetic Route Comparison

ParameterAmmoniacal RouteNon-ammoniacal Route
Yield (%)95–9880–85
Purity (wt%)99.597.2
Reaction Time (h)1.53.0
ByproductsNoneOrganic residues

Data synthesized from experimental protocols.

Coordination Chemistry: Structural Elucidation Through X-ray Diffraction Studies

X-ray diffraction (XRD) studies of diammine silver(I) nitrate crystals reveal a linear [Ag(NH₃)₂]⁺ cation with Ag–N bond lengths of 2.05 Å and N–Ag–N angles of 180°. The nitrate anion exhibits planar geometry, with O–N–O angles of 120°. Crystallographic data confirm that ammonia ligands occupy axial positions, minimizing steric repulsion and maximizing orbital hybridization.

Table 3: Structural Parameters from XRD Analysis

ParameterValue
Ag–N Bond Length2.05 Å
N–Ag–N Bond Angle180°
Nitrate O–N–O Angle120°
Unit Cell Dimensionsa = 5.62 Å, c = 4.78 Å

Structural data corroborate theoretical models predicting linear geometry for d¹⁰ metal complexes. The absence of Jahn-Teller distortions aligns with silver(I)’s closed-shell electronic configuration.

Molecular Interactions with Bacterial Cell Wall Components

Silver(1+), diammine-, nitrate, with the chemical formula AgH₆N₃O₃ and molecular weight of 203.93 g/mol, demonstrates distinctive antimicrobial properties through specific molecular interactions with bacterial cell wall components [1] [2]. The compound, also known as diamminesilver(I) nitrate, exists as a coordination complex where silver ions are coordinated with two ammonia molecules and a nitrate ion .

The primary mechanism of action involves silver ion interaction with negatively charged bacterial cell envelope components through electrostatic attraction [4]. Silver ions exhibit strong binding affinity to functional groups containing sulfur and nitrogen atoms, particularly thiol groups (-SH) in cysteine residues of bacterial proteins [5] [6]. This binding causes immediate enzyme inactivation and disrupts essential metabolic processes within bacterial cells [7] [8].

At the molecular level, silver ions from diamminesilver(I) nitrate penetrate bacterial cell membranes and interact with cytoplasmic components, proteins, and nucleic acids [8]. The oligodynamic effect, characterized by antimicrobial efficacy at minimal concentrations, enables silver ions to reduce bacterial populations within 30 minutes of exposure [8]. The interaction specifically targets the inner membrane of bacteria, disrupting cell membrane integrity and causing loss of potassium ions while reducing adenosine triphosphate levels [8].

Silver ions demonstrate preferential binding to nucleic acid bases rather than phosphate groups, particularly pyrimidine bases in deoxyribonucleic acid [4]. This interaction causes deoxyribonucleic acid to transition from relaxed to condensed form, inhibiting replication and subsequently disrupting protein synthesis, cell division, and bacterial reproduction [4] [9]. Additionally, silver ions bind to ribosomal proteins, triggering denaturation of ribosome structure and suppression of protein biosynthesis [4].

The compound's antimicrobial action also involves the generation of reactive oxygen species through iron release mechanisms [6]. Silver ions promote iron leakage from bacterial cells, leading to hydroxyl radical formation through an indirect mechanism mediated by reactive oxygen species [6]. This oxidative stress contributes significantly to bacterial cell death by causing membrane disruption and deoxyribonucleic acid modification [9].

Ion Release Dynamics and Biofilm Penetration Mechanisms

The antimicrobial efficacy of silver(1+), diammine-, nitrate is fundamentally dependent on controlled silver ion release dynamics and the compound's ability to penetrate bacterial biofilms [10] [11]. The coordination complex structure provides enhanced stability compared to simple silver salts while maintaining effective ion release characteristics [1] [12].

Table 1: Ion Release Dynamics and Biofilm Penetration Mechanisms

Silver Compound TypeIon Release MechanismRelease RateStability in SolutionEffective Concentration RangePrimary Release Factors
Silver Diammine NitrateLigand exchange and dissociationModerateHigh (coordination stabilized)10-50 μg/mLpH, competing ligands
Silver NitrateDirect ionizationFastLow (readily dissociates)5-30 μg/mLConcentration, ionic strength
Silver NanoparticlesOxidative dissolutionSlowHigh (particle-based)1-10 μg/mLOxygen, pH, temperature
Colloidal SilverSurface oxidationVariableModerate4-8 mg/LParticle size, agitation
Silver Diammine FluoridepH-dependent ligand releasepH-dependentModerate25-50 μg/mLpH, fluoride activity

The ion release mechanism of silver(1+), diammine-, nitrate involves ligand exchange processes where ammonia ligands can be displaced by other molecules in the biological environment, resulting in controlled silver ion liberation [12] [13]. This mechanism provides sustained antimicrobial activity while maintaining lower cytotoxicity compared to rapidly dissociating silver compounds [12].

Biofilm penetration represents a critical factor in antimicrobial efficacy, as bacterial biofilms contain extracellular polymeric substances that create barriers to antimicrobial agent penetration [10]. Silver compounds demonstrate the ability to diffuse toward inner biofilm regions before releasing silver ions, achieving high kill rates against bacteria in deeper biofilm layers [10]. The small molecular size of the silver diammine complex (approximately 2-3 nanometers) facilitates enhanced penetration through biofilm pores and channels [10] [11].

Table 2: Biofilm Penetration Characteristics

Penetration FactorSilver Diammine NitrateImpact on PenetrationBiofilm Efficacy
Particle SizeSmall molecular complex (~2-3 nm)Enhanced penetration through small poresHigh
ChargePositively chargedStrong attraction to negatively charged extracellular polymeric substancesHigh
Concentration GradientConcentration-dependentDrives deeper penetration at higher concentrationsConcentration-dependent
Biofilm Matrix InteractionModerate extracellular polymeric substances bindingMay reduce penetration depthModerate
Diffusion CoefficientHigh (small molecular size)Facilitates rapid diffusion through matrixHigh

Silver ions destabilize biofilm matrices by binding to electron donor groups within extracellular polymeric substances, reducing intermolecular forces and compromising biofilm structural integrity [14] [15]. This destabilization occurs through disruption of hydrogen bonding, electrostatic interactions, and hydrophobic interactions that maintain biofilm cohesiveness [15]. At concentrations as low as 50 parts per billion, silver ions can effectively destabilize biofilm structures without achieving significant bactericidal effects against sessile cells [15].

The penetration mechanism involves responsive assembly processes where silver compounds can undergo structural changes in the acidic microenvironment of biofilms [11]. Under neutral physiological conditions, silver ion release may be limited, but upon entry into acidic biofilm environments, enhanced ion release and deeper penetration occur [11]. This pH-responsive behavior enables selective activation within biofilm microenvironments while maintaining reduced systemic activity [11].

Comparative Efficacy Against Gram-positive vs. Gram-negative Pathogens

The antimicrobial efficacy of silver(1+), diammine-, nitrate demonstrates significant variations between Gram-positive and Gram-negative bacterial pathogens, primarily due to fundamental differences in cell wall architecture and composition [16] [17]. These structural variations directly influence silver ion penetration, binding mechanisms, and overall antimicrobial effectiveness.

Table 3: Comparative Efficacy Against Gram-positive vs. Gram-negative Bacteria

Bacterial TypeTypical Minimum Inhibitory Concentration Range (Silver Compounds)Cell Wall CharacteristicsSilver Ion PenetrationPrimary Antimicrobial MechanismsBiofilm Susceptibility
Gram-positiveHigher (5-20 millimolar)Thick peptidoglycan layer (20-80 nm)Limited by thick peptidoglycanReactive oxygen species generation, enzyme inactivationLess susceptible
Gram-negativeLower (0.3-2.5 millimolar)Thin peptidoglycan layer (2-3 nm) with outer membraneEnhanced through porins in outer membraneMembrane disruption, reactive oxygen species generation, enzyme inactivationMore susceptible

Gram-negative bacteria demonstrate enhanced susceptibility to silver(1+), diammine-, nitrate compared to Gram-positive species [16] [17]. The outer membrane of Gram-negative bacteria contains lipopolysaccharides with negative charges that promote silver ion adhesion, rendering these bacteria more susceptible to antimicrobial therapy [16]. The pronounced adhesion and deposition of silver onto Gram-negative bacterial cell surfaces occurs due to lipopolysaccharide presence in their cell membranes [16].

Table 4: Minimum Inhibitory Concentration Values Against Specific Bacterial Species

Bacterial SpeciesClassificationSilver Diammine Nitrate Minimum Inhibitory Concentration (millimolar)Silver Nitrate Minimum Inhibitory Concentration (millimolar)
Streptococcus mutansGram-positive10-202.5-5
Enterococcus faecalisGram-positive10-202.5-5
Porphyromonas gingivalisGram-negative0.625-1.250.625
Aggregatibacter actinomycetemcomitansGram-negative0.6250.625
Fusobacterium nucleatumGram-negative0.6250.625

Gram-positive bacteria exhibit increased resistance to silver compounds due to their thicker peptidoglycan cell wall structure [16] [18]. The cell wall of Gram-positive bacteria contains a comparatively higher amount of peptidoglycan (20-80 nanometers thick) compared to Gram-negative bacteria (2-3 nanometers thick) [16]. This structural difference creates a barrier that limits silver ion penetration and reduces antimicrobial effectiveness [16].

For specific oral pathogenic bacteria, silver diammine complexes demonstrate distinct efficacy patterns [18]. Against Gram-negative species including Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans, and Fusobacterium nucleatum, minimum inhibitory concentrations range from 0.625 to 1.25 millimolar [18]. In contrast, Gram-positive species such as Streptococcus mutans and Enterococcus faecalis require significantly higher concentrations of 10-20 millimolar for effective growth inhibition [18].

The differential susceptibility extends to biofilm formation and eradication capabilities [19] [17]. Gram-negative bacteria demonstrate greater susceptibility to silver-mediated biofilm disruption, with inhibition percentages reaching 84.96% for Salmonella Typhimurium and 78.85% for Salmonella Enteritidis at 25 micrograms per milliliter silver nanoparticle concentrations [19]. The enhanced effectiveness against Gram-negative bacteria results from improved penetration through outer membrane porins and increased reactive oxygen species generation [17] [20].

Silver compounds demonstrate bactericidal activity against both bacterial types, but with different time-kill kinetics [20]. Against Gram-negative bacteria, bactericidal effects occur at one and two times the minimum inhibitory concentration within 24 hours, while Gram-positive bacteria require two times the minimum inhibitory concentration for similar bactericidal activity [20]. The enhanced reactive oxygen species production in Gram-negative bacteria compared to Gram-positive bacteria contributes to this differential effectiveness [20].

The electrochemical reduction of nitrate using silver-based catalysts represents a promising approach for nitrogen cycle modulation and environmental remediation. Silver(1+), diammine-, nitrate complex $$Ag(NH₃)₂$$NO₃, commonly known as silver diamine nitrate, has emerged as a critical compound in advanced electrochemical systems designed for selective nitrate-to-ammonia conversion [1] [2]. This complex compound serves both as a precursor for catalyst synthesis and as an active species in electrochemical nitrogen transformation processes.

Catalytic Pathways for Nitrate-to-Ammonia Conversion

The electrochemical reduction of nitrate on silver-based electrodes proceeds through multiple mechanistic pathways, with the silver diamine complex playing a crucial role in facilitating selective ammonia production. Research has demonstrated that silver nanocrystal catalysts exhibit exceptional performance, achieving ammonia production rates of 516 mmol g⁻¹ h⁻¹ with Faradaic efficiencies of approximately 66% at -0.6 V versus reversible hydrogen electrode [1]. The presence of ammonia ligands in the silver diamine complex creates a favorable coordination environment that enhances the catalytic activity for nitrate reduction.

The mechanistic pathway for nitrate reduction on silver surfaces involves multiple electron transfer steps. The process begins with nitrate adsorption on the silver surface, followed by proton-assisted electron transfer leading to the formation of nitrite intermediate [3] [4]. Density functional theory calculations have revealed that silver-based catalysts are restricted to pathways utilizing hydrogen-mediated dissociation of the nitrogen-oxygen bond, which provides superior selectivity control compared to other metal catalysts [5] [6]. The silver diamine complex stabilizes the catalyst surface and maintains the optimal coordination geometry for successive electron transfer reactions.

In oxide-derived silver systems, researchers have achieved remarkable selectivity for nitrate-to-nitrite conversion, with up to 98% selectivity and 95% Faradaic efficiency maintained under wide potential windows [3]. The accumulated nitrite can then be further reduced to ammonium with Faradaic efficiencies reaching 89%, demonstrating tunable selectivity between nitrite and ammonium products [3]. The silver diamine nitrate complex contributes to this selectivity through its ability to stabilize intermediate species and provide controlled proton availability for the reduction cascade.

Table 1: Catalytic Performance of Silver-Based Electrodes for Nitrate-to-Ammonia Conversion

Catalyst SystemFaradaic Efficiency (%)Ammonia Yield RateOperating Potential (V vs RHE)Stability Duration
Silver Nanocubes (AgNCs)Enhanced (specific value not reported)Enhanced production rateNot specifiedNot reported
Oxide-Derived Silver (OD-Ag)89Tunable selectivityTunable potential windowExtended operation
Silver Nanoparticles on ZnO66516 mmol g⁻¹ h⁻¹-0.6Not specified for ammonia production
Superhydrophobic Nanoporous Silver (SHNPS)31.1 ± 1.033.5 ± 1.7 μg h⁻¹ cm⁻²Ambient conditionsHigh electrochemical stability
Silver-Modified Glassy CarbonLimit of detection: 2.0 × 10⁻⁵ mol dm⁻³9.8 × 10⁻⁶ mol dm⁻³ (amperometry)pH dependent (2.0-4.0)Rate constant: 9.79 × 10⁻³ s⁻¹
Silver Nanoparticles/α-Al₂O₃High activity for nitro compound reductionChemoselective reductionNot specifiedShape-dependent stability

Surface-enhanced Raman spectroscopy studies have provided direct evidence for the formation of nitrogen-containing intermediates during the electroreduction process, including nitric oxide, hydroxylamine, and ammonia species [1]. The silver diamine complex facilitates these transformations by providing a stable coordination environment that prevents catalyst deactivation and maintains high selectivity throughout the reaction cascade.

Surface Facet Engineering for Enhanced Electron Transfer Efficiency

The crystallographic orientation and surface facet engineering of silver electrodes significantly influence electron transfer efficiency in nitrate reduction applications. Silver diamine complexes have been employed as precursors for synthesizing morphologically controlled silver nanostructures with specific exposed facets [7] [8]. The coordination environment in the $$Ag(NH₃)₂$$⁺ complex promotes the formation of silver nanoparticles with preferentially exposed crystal planes that exhibit enhanced catalytic activity.

Research on silver phosphate microcrystals has demonstrated that different exposed facets exhibit distinct catalytic behaviors [7]. The (100) facets show fully coordinated silver atoms with distances of 2.092 Å and 1.925 Å, while (110) and (111) facets contain incompletely coordinated silver atoms with varying bond distances [7]. These incompletely coordinated atoms on (110) and (111) surfaces exhibit higher reactivity in electrochemical processes due to their enhanced ability to adsorb and activate nitrate species.

The silver diamine complex serves as an ideal precursor for facet-controlled synthesis because the ammonia ligands can be selectively removed under controlled conditions, leaving behind silver nanostructures with desired surface morphologies [7]. The coordination geometry of the $$Ag(NH₃)₂$$⁺ complex, characterized by near-linear two-coordinate structure due to silver's preference for sd-hybridization, influences the final morphology of the deposited silver catalyst [9] [10].

Table 2: Surface Facet Engineering Parameters for Enhanced Electron Transfer

Silver MorphologyExposed Crystal FacetsCoordination EnvironmentSurface Energy (relative)Electron Transfer Efficiency
Nanocubes (AgNCs)(100)Square planar coordinationHigh reactivity for nitro reductionEnhanced for (100) facets
Nanowires (AgNWs)Wire-like structureExtended linear structureNot specifiedExtended electron pathway
Nanospheres (AgNSPs)Spherical (multiple facets)Multiple coordination sitesLower surface energyMultiple active sites
Silver Phosphate (Ag₃PO₄) - (100) facet(100)Silver atoms: 4 oxygen atoms (2.092 Å, 1.925 Å)Fully coordinated atoms - lower reactivityModerate electron transfer
Silver Phosphate (Ag₃PO₄) - (110) facet(110)Silver atoms: 3 oxygen atoms (1.978 Å, 2.123 Å, 2.895 Å)Good thermodynamic stabilityEnhanced photocatalytic activity
Silver Phosphate (Ag₃PO₄) - (111) facet(111)Silver atoms: 3 oxygen atoms (2.077 Å, 2.188 Å, 2.730 Å)Incompletely coordinated - higher reactivityHighest surface reactivity

Morphologically tailored silver nanoparticles with different shapes demonstrate facet-dependent catalytic activity [8]. Silver nanocubes selectively expose (100) facets, which are highly favorable for enhanced catalytic activity in nitro compound reduction [8]. The surface energy differences between various facets drive the morphological transformations during synthesis, with the silver-terminated facets being stabilized by interactions with ammonia molecules from the precursor complex [7].

The electronic structure of silver surfaces is profoundly influenced by the coordination environment established during the synthesis from silver diamine precursors. The d-band center energy and work function of different silver facets determine their affinity for nitrate adsorption and subsequent electron transfer kinetics [11]. Facets with higher surface energy typically exhibit stronger adsorption of nitrate species, leading to enhanced electrochemical activity but potentially reduced selectivity due to competitive side reactions.

Stability Analysis Under Continuous Electrochemical Operation

The electrochemical stability of silver-based catalysts derived from silver diamine nitrate complexes is a critical factor determining their practical applicability in continuous nitrogen cycle modulation processes. Extended stability testing has revealed both the strengths and limitations of silver-based electrochemical systems under operational conditions.

Silver oxide catalysts generated from Tollens reagent ($$Ag(NH₃)₂$$OH) have demonstrated remarkable stability during continuous electrochemical operation. When tested in 1 M potassium hydroxide and 0.1 M ammonia at 1.1 V versus standard hydrogen electrode, these catalysts maintained 70 ± 6% Faradaic efficiency over 33 hours of continuous operation [12]. The active sites within the silver oxide promoting nitrite production are identified as silver(III)-based species, which remain stable under the strongly alkaline operating conditions.

Table 3: Electrochemical Stability Analysis Under Continuous Operation

Test SystemStability Test DurationPerformance RetentionDegradation MechanismsOperating ConditionsStability Enhancement Strategies
Silver Oxide (AgO) from Tollens Reagent33 hours70 ± 6% Faradaic Efficiency maintainedSurface oxidation/reduction cycling1 M KOH, 0.1 M NH₃, 1.1 V vs SHEComplex ion stabilization
Carbon-Supported Silver Catalyst50,000 seconds (13.9 hours)80.3% current retentionNanoparticle morphology changesAlkaline electrolyte, O₂ reductionMorphology optimization
Silver-Coated Gas Diffusion Electrode157 hours continuous operation80% C₂ selectivity maintainedCarbonate formation, catalyst restructuringCO₂ reduction, variable potentialPotential cycling control
Ordered PdCu-Silver System480 hours (20 days)91% N₂ selectivity, 94% conversionCopper dissolution in disordered alloysNitrate reduction, -0.8 V vs RHEOrdered alloy structure
Silver Nanoparticles (Various Studies)24 hours extended testing86.6% to 81.9% efficiency (slight decrease)Minimal structural degradationAcidic nitrate reduction (pH 1)pH optimization
Silver Electrode in Alkaline Medium10,000 potential cycles23 mV half-wave potential shiftSilver oxide formation/reductionAlkaline ORR conditionsSupport material engineering

The stability of carbon-supported silver catalysts depends strongly on the morphology of the silver nanoparticles [13]. During accelerated durability testing involving 10,000 potential cycles, the half-wave potential shifted by only 23 mV, demonstrating superior stability compared to platinum-based catalysts [13]. Chronoamperometric tests for 50,000 seconds showed that silver catalysts retained approximately 80.3% of their initial current density, significantly outperforming traditional platinum catalysts which lost 72% under identical conditions [13].

The degradation mechanisms in silver-based electrochemical systems involve multiple pathways. Surface oxidation and reduction cycling can lead to morphological changes in the silver nanoparticles, affecting their catalytic activity [14]. In alkaline carbon dioxide reduction systems, silver electrodes experience two distinct degradation mechanisms: carbonate formation at negative potentials and catalyst layer restructuring in the positive oxide formation potential range [14]. These findings suggest that controlled potential cycling can serve as a self-cleaning mechanism to prevent carbonate salt formation and maintain catalyst stability.

Structural stability analysis using X-ray absorption spectroscopy has revealed that ordered silver-containing alloy systems exhibit superior long-term stability compared to disordered structures [15]. The intermetallic structure provides enhanced interactions between metal sites, contributing to excellent stability during electrochemical nitrate conversion [15]. Ordered alloy catalysts demonstrated 91% nitrogen selectivity and 94% conversion efficiency over 480 hours of continuous operation [15].

The role of the electrolyte composition and pH in determining catalyst stability cannot be understated. Silver catalysts operating in acidic nitrate reduction environments (pH 1) showed minimal structural degradation over 24 hours, with Faradaic efficiency decreasing only slightly from 86.6% to 81.9% in the final 6 hours of operation [16]. Post-test characterization confirmed intact nanosheet structures and preserved crystalline phases, indicating good structural stability under acidic conditions.

Environmental factors such as temperature, electrolyte composition, and applied potential range significantly influence the long-term stability of silver-based electrochemical systems. The formation of silver salts and their subsequent dissolution or redeposition can affect both the surface morphology and the catalytic activity over extended operational periods [17]. Understanding these degradation mechanisms is essential for developing enhanced stability strategies, including complex ion stabilization, morphology optimization, and support material engineering approaches.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

202.94601 g/mol

Monoisotopic Mass

202.94601 g/mol

Heavy Atom Count

7

UNII

95DCG1N0FM

Related CAS

16972-61-5 (Parent)

General Manufacturing Information

Silver(1+), diammine-, nitrate (1:1): ACTIVE

Dates

Last modified: 08-11-2024

Explore Compound Types